11-Hydroxyhumantenine
Overview
Description
11-Hydroxyhumantenine is an alkaloid compound isolated from the ethanol extract of the stems of Gelsemium elegans. It is known for its complex molecular structure and potential biological activities. The compound has a molecular formula of C21H26N2O4 and a molecular weight of 370.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Hydroxyhumantenine is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the stems of Gelsemium elegans, from which it is extracted using ethanol . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration of the extract.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. The scalability of this process depends on the availability of Gelsemium elegans and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxyhumantenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 11th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the double bonds present in its structure.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated compounds.
Scientific Research Applications
11-Hydroxyhumantenine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Mechanism of Action
11-Hydroxyhumantenine exerts its effects primarily through the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This mechanism is beneficial for cognitive function and may have therapeutic potential for neurodegenerative diseases. Additionally, the compound interacts with molecular targets such as epidermal growth factor receptor (EGFR), Janus kinase 1 (JAK1), and protein kinase B (AKT1), forming stable complexes through hydrogen bonds and other interactions .
Comparison with Similar Compounds
- Humantenmine (CAS#82354-38-9)
- Humantenidine (CAS#114027-39-3)
- 11-Hydroxygelsenicine (CAS#1195760-68-9)
- 11-Hydroxyrankinidine (CAS#122590-03-8)
- Humantenirine (CAS#82375-30-2)
- Humantenine (CAS#82375-29-9)
- Gelsevirine (CAS#38990-03-3)
- Gelsemine (CAS#509-15-9)
- Koumine (CAS#1358-76-5)
- Koumine N-oxide (CAS#113900-75-7)
Uniqueness: 11-Hydroxyhumantenine is unique due to its specific hydroxyl substitution at the 11th position, which contributes to its distinct biological activities and chemical reactivity. This structural feature differentiates it from other similar alkaloids and enhances its potential for various scientific applications.
Properties
IUPAC Name |
(7Z)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZFRSLZSBLYIC-UUILKARUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122590-04-9 | |
Record name | 11-Hydroxyhumantenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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